7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride
Overview
Description
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1797798-82-3 . It has a molecular weight of 235.71 . The compound contains a total of 32 bonds, including 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 ether .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3.ClH/c1-9(2)7-6(4-3-5-14-7)10(9,11)8(12)13;/h6-7H,3-5,11H2,1-2H3,(H,12,13);1H . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular formula of C10H18ClNO3 . Its average mass is 235.708 Da and its mono-isotopic mass is 235.097519 Da .Scientific Research Applications
Synthesis and Reactivity
The compound has been implicated in various synthetic pathways, highlighting its versatility and potential in creating a wide array of chemical structures. Notably, its derivatives have been synthesized through complex rearrangements and reactions, offering insights into novel synthetic methodologies. For instance, the acid-catalyzed rearrangement of related acetals has been utilized for the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives (Nativi, Reymond, & Vogel, 1989). This method showcases the compound's role in synthesizing structurally complex sugars, illustrating its significance in organic synthesis.
Supramolecular Structure
The molecular conformation of related derivatives influences their supramolecular structure, as seen in the study of hydroxyl-N-alkylamides derived from similar bicyclic frameworks. These compounds crystallize as anhydrous compounds, with their solid-state structure determined by the type of interactions they form, leading to two- and three-dimensional hydrogen-bonding networks (Foces-Foces et al., 2007). Such findings underscore the importance of this compound and its derivatives in the field of crystal engineering and material science.
Conformationally Constrained Analogs
The synthesis of conformationally rigid analogs of bioactive molecules, such as 2-aminoadipic acid, demonstrates the compound's utility in medicinal chemistry. A notable synthesis involves the creation of a rigid analogue, showcasing the potential of such structures in drug design and development (Kubyshkin et al., 2009). These analogs provide a platform for exploring the relationship between molecular conformation and biological activity.
Antibacterial Activity
Research on novel 7-(aminoazabicycloalkanyl)quinolonecarboxylic acids highlights the antibacterial potential of derivatives. Such studies demonstrate the structure-activity relationship of these compounds, providing a foundation for the development of new antibacterial agents (Ogata et al., 1991). This area of research is crucial for addressing the growing concern of antibiotic resistance.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, facilitating or inhibiting their activity. These interactions are essential for regulating metabolic pathways and maintaining cellular homeostasis .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect various cell types, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. These changes are crucial for understanding the compound’s role in cellular functions and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are vital for maintaining metabolic balance and ensuring proper cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes .
Properties
IUPAC Name |
7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-9(2)7-6(4-3-5-14-7)10(9,11)8(12)13;/h6-7H,3-5,11H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIBRLUXQWFEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1(C(=O)O)N)CCCO2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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